Superior H2-Receptor Binding Affinity of Ebrotidine vs. Ranitidine and Cimetidine
Ebrotidine demonstrates a statistically significant higher affinity for the histamine H2-receptor than its closest comparators, ranitidine and cimetidine. This is a direct measure of its potency as a competitive antagonist [1].
| Evidence Dimension | Inhibition constant (Ki) for H2-receptor binding |
|---|---|
| Target Compound Data | 127.5 nmol/L |
| Comparator Or Baseline | Ranitidine: 190.0 nmol/L; Cimetidine: 246.1 nmol/L |
| Quantified Difference | Ebrotidine Ki is 1.5-fold lower (more potent) than ranitidine and 1.9-fold lower than cimetidine. |
| Conditions | In vitro displacement of 3H-thiotidine binding to guinea pig brain cortex membranes |
Why This Matters
Higher receptor affinity provides a molecular basis for equivalent or superior clinical efficacy at equimolar doses, a key differentiator for potency-focused research.
- [1] Agut J, et al. Action of ebrotidine, ranitidine and cimetidine on the specific binding to histamine H1- and H2-receptors. Arzneimittelforschung. 1997 Apr;47(4A):447-9. PMID: 9205741. View Source
